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## endogenous ligands of the RXFP1 receptor

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An In-Depth Technical Guide to the Endogenous Ligands of the RXFP1 Receptor

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The Relaxin Family Peptide Receptor 1 (RXFP1), formerly known as Leucine-rich repeat-containing G protein-coupled Receptor 7 (LGR7), is a Class A G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes.[1][2] These include reproductive functions such as parturition and sperm motility, as well as significant roles in cardiovascular modulation, anti-fibrotic activity, and neuropeptide signaling.[2][3][4] The receptor is characterized by a large N-terminal extracellular domain (ECD) containing ten leucine-rich repeats (LRRs) and a unique Low-Density Lipoprotein class A (LDLa) module, which are critical for ligand binding and receptor activation.[5][6] Given its involvement in diverse pathophysiology, from heart failure to fibrosis and cancer, RXFP1 is a significant target for therapeutic development.[2][7] This guide provides a detailed overview of the primary endogenous ligands for RXFP1, their quantitative binding and functional characteristics, the complex signaling pathways they initiate, and the key experimental protocols used for their characterization.

# **Primary Endogenous Ligands**

The relaxin family of peptides, structurally related to insulin, consists of seven members in humans.[8][9] Among these, three are recognized as the principal endogenous ligands for the RXFP1 receptor.



- Relaxin-2 (RLN2): Also known as H2 relaxin in humans, this is considered the cognate and
  most potent endogenous agonist for RXFP1.[2][10] It is a peptide hormone composed of two
  chains (A and B) linked by disulfide bonds.[9] RLN2 is widely known for its roles in female
  and male reproduction, as a vasodilator in the cardiovascular system, and as a potent antifibrotic agent.[8]
- Relaxin-1 (RLN1): This peptide is the human equivalent of rodent relaxin and shares high structural homology with RLN2.[2] While less studied than RLN2, it also binds to and activates RXFP1.[2]
- Relaxin-3 (RLN3): Primarily a neuropeptide, RLN3 is the cognate ligand for RXFP3 but also demonstrates cross-reactivity by binding to and activating RXFP1.[4][8][10]

While other relaxin family peptides exist, such as Insulin-like peptide 3 (INSL3), their affinity for RXFP1 is very low, and they are not considered significant endogenous ligands for this receptor.[11][12] INSL3 is the cognate ligand for the closely related RXFP2 receptor.[12][13]

## **Quantitative Ligand Binding and Functional Activity**

The interaction of endogenous ligands with RXFP1 has been quantified using various in vitro assay systems, typically in HEK293 cells stably overexpressing the human RXFP1 receptor. The data below summarizes key binding affinity (pKi) and functional potency (pEC50) values.



Ligand	Receptor	Assay Type	Paramete r	Value	Cell Line	Referenc e(s)
Human Relaxin-2 (H2 Relaxin)	Human RXFP1	Competitio n Binding	pKi	9.19 ± 0.13	HEK- RXFP1	[7][14]
Human RXFP1	Competitio n Binding	pKi	8.96 ± 0.03	HEK- RXFP1	[15]	
Human RXFP1	cAMP Accumulati on	pEC50	10.49 ± 0.13	HEK- RXFP1	[15]	
Human RXFP1	cAMP Accumulati on	EC50	203 pM	HEK293- RXFP1	[5]	_
Human Relaxin-3 (H3 Relaxin)	Human RXFP1	cAMP Accumulati on	-	High Affinity	-	[16]
Porcine Relaxin	Human RXFP1	cAMP Accumulati on	-	Similar potency to H2 Relaxin	HEK293- RXFP1	[5]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively. Data are presented as mean ± standard error where available.

## **RXFP1 Signaling Pathways**

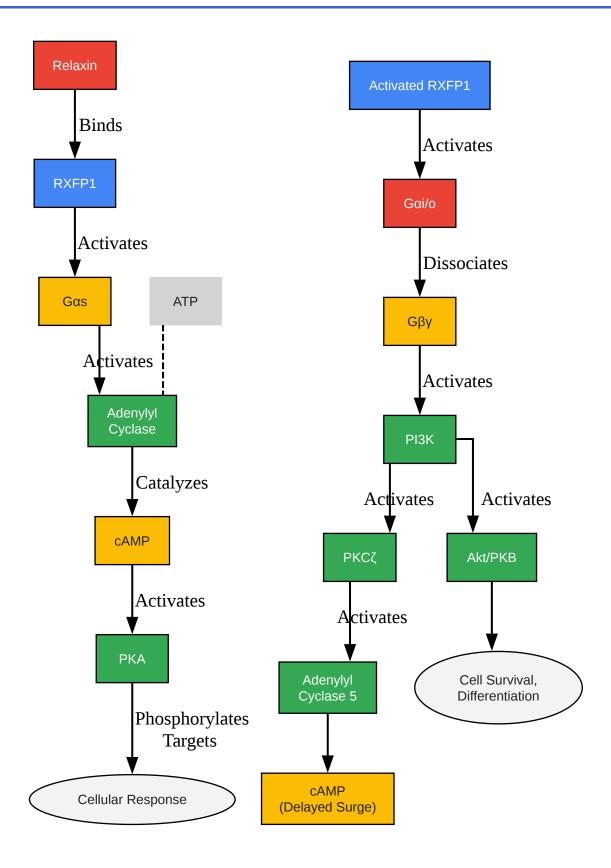
Activation of RXFP1 by its endogenous ligands initiates a complex and multifaceted network of intracellular signaling cascades. Unlike typical GPCRs that couple to a single G protein class, RXFP1 exhibits promiscuous coupling to multiple G proteins, leading to diverse cellular responses.[3][10]



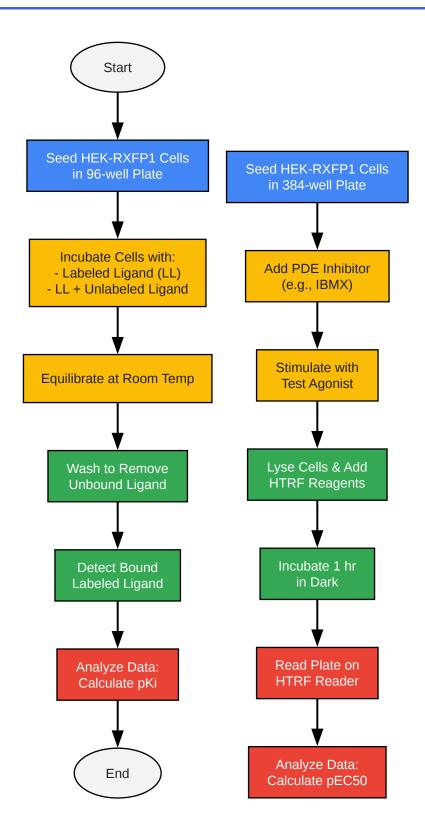
### **Gas-Mediated cAMP Production**

The canonical signaling pathway for RXFP1 involves coupling to the stimulatory G protein, Gas.[5] Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[3] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates a wide range of downstream targets to mediate cellular responses.[17]

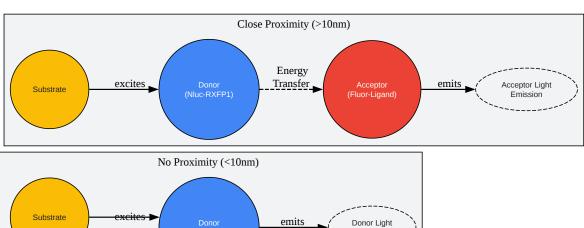


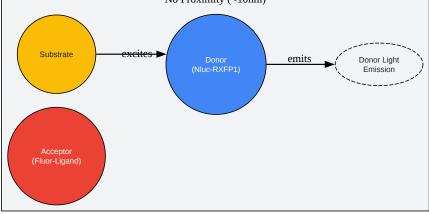












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